3,3'-Difluorobenzaldazine
Overview
Description
3,3’-Difluorobenzaldazine, also known as DFB, is a yellow solid with the empirical formula C14H10F2N2 . It is a selective positive allosteric modulator for mGlu receptor subtype 5 . It has no agonistic action on mGlu 5 and can potentiate 3-6 fold action for Glu5 agonists .
Molecular Structure Analysis
The molecular weight of 3,3’-Difluorobenzaldazine is 244.24 . The InChI string representation of its structure is1S/C14H10F2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H/b17-9-,18-10-
. Physical And Chemical Properties Analysis
3,3’-Difluorobenzaldazine is a yellow solid . It is soluble in DMSO at approximately 12 mg/mL, but insoluble in water . It should be stored under desiccated conditions and inert gas .Scientific Research Applications
Modulation of Metabotropic Glutamate Receptor 5 (mGluR5)
3,3'-Difluorobenzaldazine (DFB) is recognized for its role as a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) in both human and rat models. It potentiates responses to glutamate, enhancing the action of this neurotransmitter in the brain. This modulation is crucial for understanding the complex signaling pathways in neurological disorders and potential therapeutic interventions (O'brien et al., 2003).
Neuroprotection and Traumatic Brain Injury (TBI)
Studies have shown that DFB, as a positive allosteric modulator of mGluR5, can be a promising agent in treating traumatic brain injury (TBI). It has been used as a structural basis for developing newer compounds with enhanced neuroprotective properties. These findings are significant in the field of neurology and pharmacology, providing insights into potential treatments for TBI and related neurodegenerative conditions (Xinhua He et al., 2015).
Anti-inflammatory Activities
DFB has been observed to attenuate microglial activation, a key factor in neuroinflammation following traumatic brain injury. By modulating mGluR5, DFB and similar compounds exhibit potent anti-inflammatory activities, which could be pivotal in developing treatments for chronic neuroinflammation and neurodegeneration following TBI (F. Xue et al., 2014).
Interaction with Heptahelical Domain of mGluR5
DFB's interaction with the heptahelical domain (HD) of mGluR5 has been studied, revealing that it acts as a full agonist in the absence of the extracellular domain. This indicates that the HD of mGluR5 can couple to G proteins and be regulated by ligands, similar to other class-I GPCRs, providing valuable information about the receptor's structural and functional dynamics (C. Goudet et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-1-(3-fluorophenyl)-N-[(E)-(3-fluorophenyl)methylideneamino]methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H/b17-9+,18-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMCVDNIIFNDJK-BEQMOXJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NN=CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N/N=C/C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017667 | |
Record name | 3-Fluoro-benzaldehyde [(3-Fluorophenyl)methylene]hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15332-10-2 | |
Record name | 3-Fluoro-benzaldehyde [(3-Fluorophenyl)methylene]hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-Difluorobenzaldazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
A: DFB acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [, , , , , , , , , ]. Instead of binding to the same site as glutamate (the orthosteric site), DFB binds to a distinct allosteric site on the receptor [, ]. This binding enhances the receptor's response to glutamate, leading to increased downstream signaling [, , ].
A: Different mGluR5 PAMs, including DFB, can have distinct mechanisms of action. For example, while DFB and CDPPB primarily enhance the apparent affinity of glutamate for mGluR5, another PAM, S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidinl-1-yl}-methanone (ADX47273), predominantly affects the efficacy of glutamate []. Furthermore, DFB and CPPHA, another PAM, exhibit differential effects on mGluR5-mediated ERK1/2 phosphorylation in rat cortical astrocytes, highlighting that different PAMs can selectively modulate specific signaling pathways downstream of mGluR5 [].
A: No, DFB alone does not activate mGluR5. It only enhances the receptor's response when glutamate is present [, , , ]. This property makes DFB a potentially valuable tool for therapeutic interventions, as it allows for fine-tuning of glutamate signaling without causing constitutive activation of mGluR5.
A: DFB displays high selectivity for mGluR5. It has minimal effects on other mGluR subtypes, except for weak inhibitory effects on mGluR4 and mGluR8 at higher concentrations []. This selectivity is crucial for targeted therapeutic interventions aimed at modulating mGluR5-mediated signaling without interfering with the functions of other mGluR subtypes.
ANone: Given mGluR5's involvement in various neurological processes, modulating its activity holds therapeutic promise. DFB, as an mGluR5 PAM, has shown potential in preclinical models:
- Traumatic Brain Injury: DFB attenuates microglial activation, suggesting a potential role in mitigating neuroinflammation after brain injury [].
- Age-related Sleep Impairment: DFB improves sleep quality in aged Drosophila, highlighting its potential for addressing age-related sleep disturbances [].
ANone: Despite its promising preclinical profile, DFB's therapeutic potential needs further investigation. Some limitations include:
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